Elacytarabine
Descripción general
Descripción
Elacytarabine is a fatty acid derivative of cytarabine, an approved cytotoxic cancer drug . It is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumors . Elacytarabine has shown considerable uptake in solid tumor cells and has the potential to treat solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .
Synthesis Analysis
Elacytarabine is a lipophilic 5’-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) . It is synthesized to overcome cytarabine resistance related to decreased cellular uptake .
Molecular Structure Analysis
The molecular formula of Elacytarabine is C27H45N3O6 . It has a weight average of 507.672 and a monoisotopic mass of 507.330836181 . It has 4 defined stereocenters .
Chemical Reactions Analysis
As a prodrug, Elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . It subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . Compared to cytarabine, Elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .
Physical And Chemical Properties Analysis
Elacytarabine has a density of 1.2±0.1 g/cm3, a boiling point of 659.8±65.0 °C at 760 mmHg, and a flash point of 352.8±34.3 °C . It has 9 H bond acceptors, 4 H bond donors, and 19 freely rotating bonds .
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
- Field : Medical Oncology
- Application : Elacytarabine is used in the treatment of relapsed/refractory Acute Myeloid Leukemia (AML). It was compared against the investigator’s choice of one of seven commonly used AML salvage regimens .
- Method : The study involved a large, international, randomized clinical trial. A total of 381 patients with relapsed/refractory AML were treated in North America, Europe, and Australia .
Oral Delivery of Cytarabine
- Field : Pharmaceutical Sciences
- Application : A new cytarabine-based prodrug, PA-Ara, was designed for efficient oral delivery of cytarabine .
- Method : The prodrug was created by conjugating palmitic acid (PA) to Ara-C, which improved lipid solubility and protected the active 4-amino from deamination inactivation .
- Results : The oil/water partition coefficient (P) of PA-Ara was significantly improved compared to Ara-C. The relative bioavailability of the oral fatty acid chain modified cytarabine prodrug preparation was up to 61.77%, which was much superior to that of oral Ara-C solution (3.23%) .
Second-course Remission-induction Therapy
- Field : Medical Oncology
- Application : Elacytarabine is used in second-course remission-induction therapy in combination with anthracycline .
- Method : The method of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes of this application are not explicitly mentioned in the source .
Combination Therapy with Daunorubicin
- Field : Medical Oncology
- Application : Elacytarabine is used in combination with Daunorubicin for the treatment of Acute Myeloid Leukemia (AML). This combination therapy is currently undergoing phase II clinical trials .
- Method : The method of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes of this application are not explicitly mentioned in the source .
Overcoming Cytarabine Resistance
- Field : Pharmaceutical Sciences
- Application : Elacytarabine was designed to overcome cytarabine resistance related to decreased cellular uptake. The lipophilic drug moiety allows the drug to enter the cell without the requirement of specialized nuclear transport .
- Method : The method of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes of this application are not explicitly mentioned in the source .
Combination Therapy with Anthracycline
- Field : Medical Oncology
- Application : Elacytarabine is used in combination with Anthracycline for the treatment of Acute Myeloid Leukemia (AML). This combination therapy is currently undergoing phase II clinical trials .
- Method : The method of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes of this application are not explicitly mentioned in the source .
Overcoming Cytarabine Resistance
- Field : Pharmaceutical Sciences
- Application : Elacytarabine was designed to overcome cytarabine resistance related to decreased cellular uptake. The lipophilic drug moiety allows the drug to enter the cell without the requirement of specialized nuclear transport .
- Method : The method of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes of this application are not explicitly mentioned in the source .
Safety And Hazards
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGNMFWNBOBGE-FNNZEKJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031218 | |
Record name | Cytarabine-5′-elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |
Record name | Elacytarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Elacytarabine | |
CAS RN |
101235-34-1, 188181-42-2 | |
Record name | 5'-Oleoyl cytarabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacytarabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacytarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cytarabine-5′-elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELACYTARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.